molecular formula C4H9NaO B1324477 Sodium tert-butoxide CAS No. 865-48-5

Sodium tert-butoxide

Cat. No. B1324477
CAS RN: 865-48-5
M. Wt: 96.1 g/mol
InChI Key: MFRIHAYPQRLWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium tert-butoxide (NaOtBu) is a chemical compound with the formula (CH3)3CONa . It is a strong, non-nucleophilic base, which means it does not readily donate its electrons to other substances. It is flammable and sensitive to moisture .


Synthesis Analysis

Sodium tert-butoxide can be synthesized via the condensation of furfural with nitromethane using sodium tert-butoxide as a catalyst . Another method involves treating tert-butyl alcohol with sodium hydride .


Molecular Structure Analysis

The molecular formula of Sodium tert-butoxide is C4H9NaO . It forms clusters in the solid state, both hexamers and nonamers .


Chemical Reactions Analysis

Sodium tert-butoxide immediately reacts with water to form sodium hydroxide . It is used to prepare tert-butoxide complexes. For example, hexa(tert-butoxy)ditungsten(III) is obtained by the salt metathesis reaction from a ditungsten heptachloride .


Physical And Chemical Properties Analysis

Sodium tert-butoxide is a strong, non-nucleophilic base. It is flammable and moisture sensitive .

Scientific Research Applications

  • Atomic Layer Deposition of Sodium and Potassium Oxides : Sodium tert-butoxide has been used in the atomic layer deposition of thin films containing alkaline elements. This process is significant in creating sodium and potassium oxides for technological applications (Østreng et al., 2014).

  • Synthesis of Acrylates from Olefins and CO2 : It's been discovered as an effective base in the catalytic carboxylation of ethylene with CO2, offering an industrially viable method to produce sodium acrylate (Manzini et al., 2017).

  • Transamidation of N,N-Dimethyl Amides with Primary Amines : Sodium tert-butoxide facilitates the transamidation of various N,N-dimethyl amides with primary amines under solvent-free conditions. This method is noted for its practicality and efficiency (Cheng et al., 2020).

  • Vibrational Spectra Analysis : It has been used in the study of the vibrational spectra of sodium and potassium tert-butoxides, contributing to our understanding of their molecular structures in different states (Schmidt et al., 1971).

  • Oppenauer-Type Oxidation of Alcohols : Sodium tert-butoxide has been employed in the dehydrogenative oxidation of secondary alcohols to form ketones. This method is noted for its selectivity and mild conditions (Ballester et al., 2014).

  • the preparation of trisamidomolybdenum(VI) propylidyne complex, a highly active catalyst precursor for alkyne metathesis, illustrating its role in complex chemical syntheses (Zhang et al., 2007).
  • Encapsulation of Small Anions : A method involving sodium tert-butoxide with trimethylsilyl compounds has been developed for the encapsulation of small anions, showcasing its use in creating mixed aggregates (Cebi et al., 2022).

  • Palladium-Catalyzed α-Arylation : Sodium tert-butoxide is essential in the palladium-catalyzed α-arylation of 3-aryl-1-indanones, which is crucial for the asymmetric synthesis of certain compounds (Lee et al., 2011).

  • Asymmetric Hydrosilylation of Ketones : In the field of asymmetric synthesis, sodium tert-butoxide has been used with copper catalysts for the enantioselective reduction of ketones, contributing to the synthesis of drugs like orphenadrine and neobenodine (Sui et al., 2012).

  • Photoelectron Spectroscopy Studies : It has been studied through photoelectron spectroscopy, providing insights into the electronic structures of tert-butoxides of various metals (Braun et al., 1989).

Safety And Hazards

Sodium tert-butoxide is highly flammable and self-heating. It causes severe skin burns and eye damage. It may cause respiratory irritation and may cause drowsiness or dizziness .

Future Directions

Sodium tert-butoxide has been used in various applications such as the synthesis of biaryls by C-H bond arylation of aromatic compounds with haloarenes . It has also been used as a promoter for the synthesis of functionalized primary amines . Future research may focus on finding more applications for this compound in organic synthesis .

properties

IUPAC Name

sodium;2-methylpropan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O.Na/c1-4(2,3)5;/h1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRIHAYPQRLWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073935
Record name 2-Propanol, 2-methyl-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid
Record name 2-Propanol, 2-methyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Sodium tert-butoxide

CAS RN

865-48-5
Record name 2-Propanol, 2-methyl-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 2-methyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propanol, 2-methyl-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-methylpropan-2-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Employing the procedure substantially as described in Example 1, Step E, but substituting for the sodium methoxide used therein, an equimolecular amount of sodium ethoxide, sodium n-propoxide, sodium isopropoxide, sodium n-butoxide, sodium sec.-butoxide, or sodium t-butoxide, there is produced respectively (-)-3-ethoxycyproheptadine, (-)-3-n-propoxycyproheptadine, (-)-3-isopropoxycyproheptadine, (-)-3-n-butoxycyproheptadine, (-)-3-sec.-butoxycyproheptadine, or (-)-3-t-butoxycyproheptadine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sodium n-propoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
sodium n-butoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium tert-butoxide
Reactant of Route 2
Sodium tert-butoxide
Reactant of Route 3
Sodium tert-butoxide
Reactant of Route 4
Sodium tert-butoxide
Reactant of Route 5
Sodium tert-butoxide
Reactant of Route 6
Sodium tert-butoxide

Citations

For This Compound
6,500
Citations
JH Docherty, J Peng, AP Dominey, SP Thomas - Nature Chemistry, 2017 - nature.com
… When mixing the iron catalyst Et BIPFeCl 2 and sodium tert-butoxide in d 8 -THF, we observed ligand de-metallation and formation of a catalytically inactive mixture, as had been …
Number of citations: 255 www.nature.com
JE Davies, J Kopf, E Weiss - Acta Crystallographica Section B …, 1982 - scripts.iucr.org
… Part of the crystal structure of sodium tert-butoxide projected onto the ab plane• Each of the four hexameric and three nonameric units depicted here is part of a ... nonamer-hexamer- …
Number of citations: 50 scripts.iucr.org
L Lochmann, J Kolařík, D Doskočilová… - Journal of Polymer …, 1979 - Wiley Online Library
… Under the given conditions sodium tert-butoxide alone led to … than a 4M amount of sodium tert-butoxide compared with the metallo ester. … along with a 6M amount of sodium tertbutoxide. …
Number of citations: 107 onlinelibrary.wiley.com
T Huang, R Zheng, H Chang, D Ma, H Niu - Journal of Power Sources, 2022 - Elsevier
… Here, we report a new organic active unit sodium tert-butoxide (STB), which can exist stably in aprotic electrolyte to obtain high cycle stability. As the electrode of rechargeable batteries, …
Number of citations: 3 www.sciencedirect.com
R Zhang, JC Zhang, WY Zhang, YQ He, YC Gu - Synthesis, 2020 - thieme-connect.com
A practical sodium tert-butoxide (NaOtBu)-mediated protocol is disclosed for the transamidation of various N,N-dimethyl amides with primary amines to afford the corresponding amides …
Number of citations: 17 www.thieme-connect.com
M Braun, D Waldmüller, B Mayer - … Chemie International Edition …, 1989 - Wiley Online Library
… [’] Besides hexamers, heptamers of sodium tertbutoxide were also found in the gas phase.[’] On the other hand, potassium terl-butoxide is tetrameric in the gas phase according to mass …
Number of citations: 10 onlinelibrary.wiley.com
S Saini, DK Gupta, R Bhawar, S Siddiqui, MV Mane… - Green …, 2023 - pubs.rsc.org
β-Selective hydrosilylation products of alkenes are of industrial importance, and the development of methods with Markovnikov selectivity is a growing area of research and still …
Number of citations: 0 pubs.rsc.org
L Lochmann, J Trekoval - Die Makromolekulare Chemie …, 1981 - Wiley Online Library
Ethyl 2,2,4‐trimethyl‐3‐oxopentanoate is cleaved with sodium tert‐butoxide into simple esters, part of which is substituted with sodium in the α‐position. Reaction mixtures arising in this …
Number of citations: 15 onlinelibrary.wiley.com
S Yanagisawa, K Itami - ChemCatChem, 2011 - Wiley Online Library
… ,6 Shi,7 and Shirakawa and Hayashi8 have all reported that the CH bond arylation of aromatic compounds with haloarenes can be promoted by potassium or sodium tert-butoxide, …
RH Yu, LM Schultze, JC Rohloff… - … Process Research & …, 1999 - ACS Publications
… It was found that sodium tert-butoxide (NaO t Bu) was a suitable replacement for NaH as the base to effect the coupling reaction. Optimization of reagent stoichiometry and introduction …
Number of citations: 21 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.